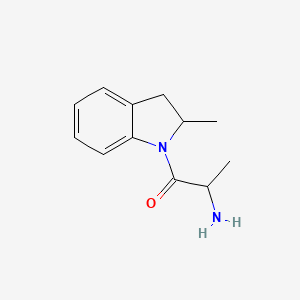

2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one

説明

2-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-propan-1-one, also known as 2-Amino-1-methyl-2,3-dihydro-indole-1-propanoic acid or 2-Amino-1-methyl-2,3-dihydro-indole-1-propionate, is a chemical compound found in various plants and animals. It is a naturally occurring amino acid and is an important component of the human body. It is also used in various pharmaceutical and laboratory experiments. 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-propan-1-one is a versatile compound with many applications in scientific research.

科学的研究の応用

Crystallography and Material Science :

- Jian Li, Zunjun Liang, and X. Tai (2009) explored the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, highlighting its relevance in methylation, detoxication, and antioxidation processes, with applications in the pharmaceutical and food industries. This study contributes to understanding the molecular geometry and stability of related compounds through hydrogen bonding analyses (Li, Liang, & Tai, 2009).

Synthesis and Pharmaceutical Application :

- Hemalatha Gadegoni and Sarangapani Manda (2013) reported the synthesis of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, derived from (1H-indol-3-yl)-acetic acid. These compounds were tested for antimicrobial and anti-inflammatory activities, indicating potential pharmaceutical applications (Gadegoni & Manda, 2013).

Antihypertension Drug Precursors :

- L. Peyrot et al. (2001) investigated 1-amino-2-methylindoline, a precursor used in antihypertension drug synthesis. The study provided insights into the formation of new products like 1-amino-2-methylindole and azo(2-methyl)indoline, which are relevant to the pharmaceutical industry (Peyrot et al., 2001).

Antifungal Agent Development :

- Rémi Guillon et al. (2009) designed new antifungal agents, specifically 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, demonstrating significant activity against Candida albicans and Aspergillus fumigatus strains. This research has implications for developing new treatments for fungal infections (Guillon et al., 2009).

Diabetes Drug Manufacturing :

- Y. Sawai et al. (2010) developed a manufacturing process for a peptide-like amorphous compound used as a diabetes drug. This process involved the use of an intermediate compound related to 2-amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one, demonstrating the compound's role in large-scale pharmaceutical production (Sawai et al., 2010).

作用機序

Target of Action

The primary target of 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one is a Targeted Protein that is a mediator of abnormal cellular proliferation . This compound is designed to bind to this protein and modulate its activity .

Mode of Action

The compound acts by covalently linking to the Targeted Protein through a Linker-Targeting Ligand . This binding event triggers a series of biochemical reactions that lead to the modulation of the protein’s activity .

Biochemical Pathways

Upon binding to the Targeted Protein, the compound initiates a process known as ubiquitination . This involves the covalent attachment of multiple ubiquitin molecules by an E3 ubiquitin ligase to a terminal lysine residue of the protein . This marks the protein for proteasome degradation, where the protein is digested into small peptides and eventually into its constituent amino acids that serve as building blocks for new proteins .

Result of Action

The ultimate result of the compound’s action is the degradation of the Targeted Protein . This leads to a decrease in the protein’s activity, thereby potentially inhibiting abnormal cellular proliferation .

特性

IUPAC Name |

2-amino-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13/h3-6,8-9H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFYZMMJAMAITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

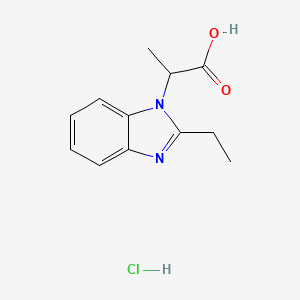

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine](/img/structure/B3081395.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)